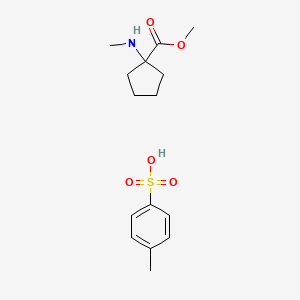

Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate

Description

It is synthesized via a multi-step process involving tert-butoxycarbonyl (Boc) protection and subsequent deprotection. For example, methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is first prepared, followed by Boc deprotection and salt formation with 4-toluenesulfonic acid . The compound’s structural identity is confirmed by ¹H-NMR spectroscopy, with key signals at δ 7.48 (d, aromatic protons of 4-toluenesulfonate), 3.82 (s, methyl ester), and 2.29 (s, methyl group of toluenesulfonate) .

This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the preparation of complex molecules such as spirocyclic carboxamides and fluorinated benzaldehyde derivatives . Its utility lies in its cyclopentane scaffold, which provides conformational rigidity, and the 4-toluenesulfonate counterion, which enhances solubility and crystallinity for purification .

Properties

Molecular Formula |

C15H23NO5S |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

4-methylbenzenesulfonic acid;methyl 1-(methylamino)cyclopentane-1-carboxylate |

InChI |

InChI=1S/C8H15NO2.C7H8O3S/c1-9-8(7(10)11-2)5-3-4-6-8;1-6-2-4-7(5-3-6)11(8,9)10/h9H,3-6H2,1-2H3;2-5H,1H3,(H,8,9,10) |

InChI Key |

PIOZCAWTDZICFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CNC1(CCCC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(methylamino)cyclopentanecarboxylate typically involves the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide. The reaction is carried out in an anhydrous ether solution, and the product is obtained after several purification steps . The preparation of the 4-toluenesulfonate salt involves the reaction of the methyl 1-(methylamino)cyclopentanecarboxylate with p-toluenesulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is often crystallized and purified using advanced techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate conversion. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate with structurally or functionally related compounds, emphasizing differences in molecular structure, physicochemical properties, and applications.

Key Insights:

Structural Influence on Reactivity :

- The cyclopentane scaffold in the target compound confers greater steric stability compared to the cyclobutane analog, which may influence reaction kinetics in multi-step syntheses .

- The 4-toluenesulfonate counterion improves crystallinity versus hydrochloride salts, facilitating purification .

Pharmaceutical Relevance :

Biological Activity

Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate is a compound of significant interest in the field of medicinal chemistry, particularly due to its complex structure and potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive understanding of its implications in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate includes a cyclopentane ring, a methylamino group, and a carboxylate moiety, with a toluenesulfonate group enhancing its solubility and reactivity. The compound's structure can be represented as follows:

This unique composition facilitates interactions with various biological macromolecules, making it a candidate for further research in drug development.

Synthesis

The synthesis of methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate typically involves multiple steps:

- Formation of the Cyclopentanecarboxylic Acid : The cyclopentanecarboxylic acid is synthesized through cyclization reactions.

- Methylation : Methylation of the amino group is performed using methyl iodide or another suitable methylating agent.

- Sulfonation : The final step involves the introduction of the toluenesulfonate group to enhance solubility.

Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate exhibits various biological activities that are being explored in preclinical studies. Its mechanism of action may involve:

- Receptor Modulation : Interacting with specific receptors involved in neurotransmission and metabolic pathways.

- Enzyme Inhibition : Potentially inhibiting enzymes that play critical roles in disease mechanisms.

Pharmacological Studies

Recent studies have indicated promising pharmacological properties:

- Neuroprotective Effects : In vitro studies suggest that this compound may protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disease models.

- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate in rodent models of Parkinson's disease. The results showed:

- Reduction in Neuronal Death : Treated animals exhibited significantly lower levels of neuronal death compared to controls.

- Behavioral Improvements : Enhanced motor function was observed in treated groups.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Neuronal Viability (%) | 45% | 75% |

| Motor Function Score | 5 | 8 |

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation models:

- Cytokine Levels : Treated cells showed reduced levels of TNF-alpha and IL-6 compared to untreated controls.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 300 | 150 |

| IL-6 | 250 | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.